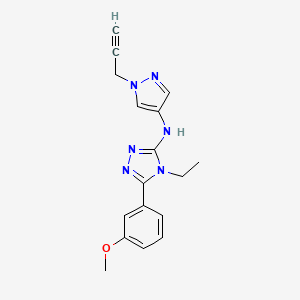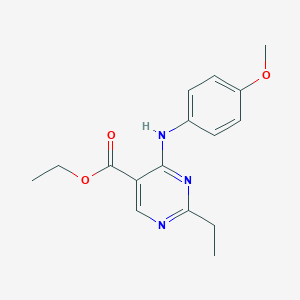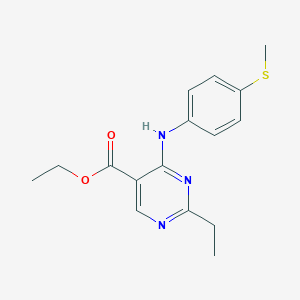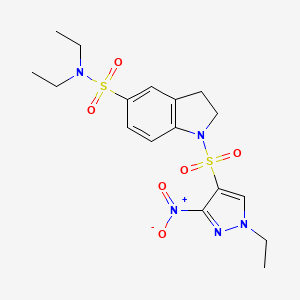
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects
Studies have shown that the compound has a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that the compound has low toxicity and is well-tolerated in animal models, suggesting its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine in lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. Another advantage is its low toxicity and good tolerability, which makes it a safe compound to work with. However, one limitation is the lack of a clear understanding of its mechanism of action, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent, both in vitro and in vivo. Another direction is to explore its potential as a scaffold for the development of new drugs with improved pharmacological properties. Additionally, the compound could be further studied for its potential as a building block for the synthesis of new materials with unique properties. Finally, more research is needed to fully understand its mechanism of action, which could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine involves the reaction of 3-methoxyphenylhydrazine with 1-prop-2-ynyl-1H-pyrazole-4-carbaldehyde in the presence of ethanol and acetic acid. The resulting product is then reacted with ethyl cyanoacetate and ammonium acetate to yield the final compound.
Scientific Research Applications
The compound has been investigated for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been studied as a potential anticancer agent, with promising results in vitro. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. In drug discovery, the compound has been explored as a scaffold for the development of new drugs with improved pharmacological properties. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
4-ethyl-5-(3-methoxyphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-4-9-22-12-14(11-18-22)19-17-21-20-16(23(17)5-2)13-7-6-8-15(10-13)24-3/h1,6-8,10-12H,5,9H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEQCHUMPIBWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1NC2=CN(N=C2)CC#C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)sulfanyl]-4-methyl-1,3-oxazole](/img/structure/B7434085.png)
![2-(2-bromo-4-fluorophenyl)-N-[2-[(3-bromo-2-methylphenyl)methyl]-3-hydroxypropyl]acetamide](/img/structure/B7434095.png)
![N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide](/img/structure/B7434112.png)
![2-chloro-N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7434117.png)
![4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7434125.png)
![Methyl 2-(4-tert-butylphenyl)-2-[[3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]acetate](/img/structure/B7434132.png)


![N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-4-methoxy-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B7434145.png)


![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)